2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde
Description
Properties
Molecular Formula |
C8H5ClN2OS2 |
|---|---|
Molecular Weight |
244.7 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanylthieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2OS2/c1-13-7-6-5(10-8(9)11-7)2-4(3-12)14-6/h2-3H,1H3 |
InChI Key |
VIVLMKQXQDMAMR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1SC(=C2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde
General Synthetic Strategy
The preparation of This compound typically involves multi-step synthetic routes starting from pyrimidine derivatives bearing methylthio and chloro substituents. The key steps include:
- Functionalization of pyrimidine precursors with methylthio and chloro groups.
- Introduction of the aldehyde group at the 6-position.
- Cyclization reactions to form the fused thieno[3,2-d]pyrimidine core.
Specific Preparation Routes
From 4,6-Dichloro-2-methylthiopyrimidine-5-carbaldehyde
A notable method involves starting with 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde as the key intermediate. According to research by Tumkevicius et al. (2003), this intermediate undergoes selective substitution and cyclization reactions to yield thieno[2,3-d]pyrimidine derivatives structurally related to the target compound.
- Reaction with nucleophiles such as (1H-benzimidazol-2-yl)methanethiol affords intermediates that cyclize upon heating in 2-propanol to form the thienopyrimidine ring system.
- The aldehyde group at position 6 remains intact during these transformations, allowing for the synthesis of the targeted carbaldehyde derivative.
This method is notable for proceeding under relatively mild conditions without the mandatory presence of base during cyclization, which is unusual for such heterocyclic ring closures.
Chlorination and Substitution Reactions
Another preparation aspect involves chlorination of pyrimidine derivatives using reagents such as sulphuryl chloride in solvents like methylene dichloride, as described in patent CN103554036B. This step introduces the chloro substituent at the 2-position with high selectivity and yield. The methylthio group is typically introduced or retained from earlier synthetic steps.
- The chlorination is performed with a molar ratio of substrate to sulphuryl chloride around 1:10.
- The reaction conditions involve controlled temperatures and solvents to maximize selectivity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thienopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in folate metabolism, leading to disruption of nucleotide biosynthesis and cell proliferation . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound is structurally related to several derivatives reported in EP 2 402 347 A1 (2012), differing primarily in substituents at positions 2, 4, and 6. Key analogs include:
Key Observations:
- Methylthio vs. Morpholino derivatives are frequently used in kinase inhibitors due to their hydrogen-bonding capacity .
- Aldehyde Reactivity: The aldehyde at position 6 allows for diverse derivatization (e.g., reductive amination with piperazines or sulfonamides), a feature shared with morpholino-containing analogs .
Physicochemical Properties
- NMR Data: The aldehyde proton in morpholino-substituted analogs resonates at ~10.20 ppm (d6-DMSO), a characteristic shift for electron-deficient aldehydes . Methylthio substitution may slightly alter this shift due to its electron-donating nature.
- Mass Spectrometry : Analogs with piperazine or sulfonyl groups exhibit molecular ions in the range of 437–451 m/z (e.g., compound 64: 437 [M]+) .
Biological Activity
2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that has gained attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 216.71 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C7H5ClN2S2 |
| Molecular Weight | 216.71 g/mol |
| CAS Number | 176530-47-5 |
The biological activity of this compound is hypothesized to involve interactions with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions can disrupt essential cellular processes in target organisms or cancer cells, potentially leading to cell death.
- Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting that this compound may also inhibit bacterial growth by targeting specific enzymes or pathways within bacterial cells .
- Anticancer Potential : The structural similarity to other thieno[3,2-d]pyrimidines indicates potential anticancer activity, possibly through the inhibition of kinases involved in cancer progression .
Antimicrobial Studies
A study on thieno[3,2-d]pyrimidine derivatives indicated that modifications at specific positions on the ring could enhance antibacterial activity. For example, compounds with electron-withdrawing groups at the C-4 position demonstrated increased efficacy against Gram-positive bacteria .
Anticancer Activity
In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant cytotoxic effects on various cancer cell lines. For instance, one study reported an IC50 value of 0.96 μg/mL against A431 vulvar epidermal carcinoma cells for a related compound, indicating promising anticancer properties .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antibacterial efficacy of thieno[3,2-d]pyrimidine derivatives.
- Method : Disk diffusion method against various bacterial strains.
- Results : Compounds showed significant inhibition zones compared to control groups, particularly against Staphylococcus aureus.
-
Case Study on Anticancer Properties :
- Objective : To assess the cytotoxic effects on A431 cells.
- Method : MTT assay to determine cell viability after treatment with varying concentrations.
- Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
